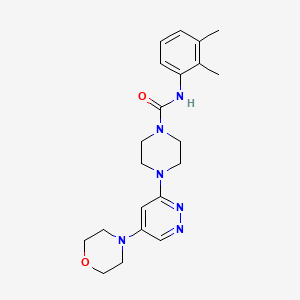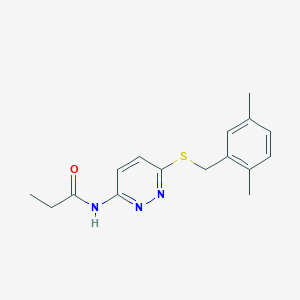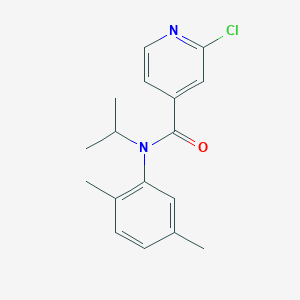
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential application in scientific research. DMPP is a piperazine-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, due to its complex structure, is used in molecular interaction studies. For example, it's used to investigate the binding interactions with the CB1 cannabinoid receptor. These studies involve analyzing the conformational stability and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized derivatives containing the morpholine and piperazine moiety. These derivatives are studied for their structural properties and potential applications in various fields, such as in the synthesis of dihydropyrimidinone derivatives (Bhat et al., 2018).
Development of Antimicrobial and Antifungal Agents
Compounds containing elements of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide structure are synthesized and evaluated for their antimicrobial and antifungal activities. These studies focus on developing new therapeutic agents to treat infections and diseases (Abu‐Hashem et al., 2020).
Antiviral Properties
Research into substituted piperazines, which are a part of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide's structure, includes exploring their antiviral properties. This involves studying N-urea and N,N’-bis-urea piperazine derivatives for their potential use as therapeutic agents against various viruses (El‐Faham et al., 2008).
DNA Binding Studies
Studies also include understanding the DNA binding properties of derivatives of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These compounds are analyzed for their ability to interact with DNA, which is critical in the development of new drugs targeting genetic diseases and cancer (Wakelin et al., 2003).
Glucan Synthase Inhibitors
Research has been conducted on pyridazinones as glucan synthase inhibitors, which include structures related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These studies aim to develop compounds with efficacy against fungal infections (Ting et al., 2011).
Neuroprotection in Alzheimer's Disease
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound structurally related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, has been explored for its neuroprotective properties, particularly as a potential treatment for Alzheimer's disease (Lecanu et al., 2010).
Positron Emission Tomography (PET) Imaging
The compound has been studied for its potential in PET imaging. Derivatives are used as radioligands for in vivo visualization of brain receptors, providing insights into psychiatric disorders and treatments (Pierson et al., 2008).
Synthesis of Piperazines and Morpholines
Research includes the synthesis of piperazines and morpholines, integral parts of the chemical structure of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These synthetic processes are important for creating biologically active compounds (Luescher et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-4-3-5-19(17(16)2)23-21(28)27-8-6-26(7-9-27)20-14-18(15-22-24-20)25-10-12-29-13-11-25/h3-5,14-15H,6-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMFOUHHOLXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


